The synthesis of EUK 134 involves the formation of a manganese complex with Schiff-base ligands derived from the condensation of ethyl bisiminomethyl guaiacol. The general synthetic route includes several key steps:
The synthesis parameters are critical, including temperature control (typically between 20°C to 40°C), pH adjustments, and reaction times that can vary depending on the specific method employed .
EUK 134 has a complex molecular structure characterized by its coordination with manganese ions. The structure can be described as follows:
EUK 134 participates in several significant chemical reactions primarily related to its antioxidant functions:
These reactions are crucial in mitigating damage caused by oxidative stress in various biological contexts.
The mechanism of action of EUK 134 involves several key processes:
This multifaceted action underscores its utility in both cosmetic formulations and potential therapeutic interventions.
EUK 134 has diverse applications across several fields:
The quest to combat oxidative stress through synthetic enzyme mimetics began in the 1970s with pioneering work on metalloporphyrins, but these early compounds faced significant limitations in catalytic efficiency, stability, and bioavailability. The field transformed in the late 1990s with the development of salen-manganese complexes—rigid tetradentate ligands formed by condensing salicylaldehyde with ethylenediamine, creating an optimal coordination environment for manganese ions. EUK-134 (chloro[[2,2'-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[6-methoxyphenolato-κO]]]-manganese) emerged as a refined successor to earlier compounds like EUK-8, designed to overcome stability issues while retaining potent redox-cycling capabilities [5] [7].
This breakthrough was catalyzed by Melov's landmark 2000 study demonstrating that EUK compounds could extend the lifespan of Caenorhabditis elegans by 44% and rescue oxidative stress phenotypes in SOD-deficient models—the first direct evidence that pharmacological targeting of oxidative stress could modulate aging processes [5]. Unlike protein-based antioxidants, EUK-134's low molecular weight (∼500 Da) and lipophilic properties enable it to penetrate biological membranes, including the blood-brain barrier, facilitating access to intracellular compartments where oxidative damage occurs [2] [5]. Its development marked a shift from stoichiometric antioxidants (e.g., vitamins) toward catalytic, enzyme-mimetic therapeutics capable of continuously neutralizing reactive oxygen species (ROS) without being consumed in the reaction [6].
Table 1: Evolution of Key Synthetic SOD/Catalase Mimetics
Compound Class | Representative Examples | Catalytic Activities | Limitations |
---|---|---|---|
Metalloporphyrins (1970s-1990s) | MnTBAP, FeTPPS | SOD-like | Limited catalase activity; susceptibility to porphyrin ring degradation |
First-gen Salen-Mn Complexes (1990s) | EUK-8, EUK-17 | SOD + weak catalase | Relative instability in biological systems |
Optimized Salen-Mn | EUK-134 | Bifunctional SOD + catalase | Limited tissue-specific targeting |
Mn Porphyrin Derivatives (2000s) | MnTnHex-2-PyP5+ | Potent SOD | Minimal catalase activity; charge-dependent bioavailability issues |
Mitochondrially-targeted | MitoQ10, MnSOD mimics | SOD/catalase in mitochondria | Complex synthesis; potential off-target effects |
EUK-134 was engineered to address three fundamental limitations of endogenous antioxidant systems and earlier synthetic mimics: the spatial separation of SOD and catalase, the short half-life of native enzymes, and the inability of small molecules to catalytically neutralize multiple ROS species. In biological systems, SOD and catalase function sequentially—SOD converts superoxide (O₂•⁻) to hydrogen peroxide (H₂O₂), which catalase then disproportionates to water and oxygen. However, these enzymes are compartmentalized within cells, creating a vulnerability where H₂O₂ can accumulate and undergo Fenton chemistry to generate highly destructive hydroxyl radicals (•OH) [1] [6].
EUK-134's manganese-centered redox chemistry enables it to function as a single-molecule catalytic triad:
Critically, its second-order rate constant for O₂•⁻ dismutation (k~cat~ ≈ 10⁹ M⁻¹s⁻¹) approaches that of native CuZn-SOD (2 × 10⁹ M⁻¹s⁻¹), while its catalase activity exceeds that of small-molecule mimics by orders of magnitude due to the stability of the reduced Mn²⁺ state [3] [7]. This bifunctionality prevents the dangerous accumulation of H₂O₂ that occurs with SOD-only mimics. Additionally, unlike protein antioxidants, EUK-134 exhibits extraordinary stability across pH gradients and resists proteolytic degradation, enabling sustained catalytic activity in diverse physiological environments [5] [6].
Table 2: Kinetic Parameters of EUK-134 vs. Natural Antioxidant Enzymes
Catalyst | SOD Activity (k~cat~, M⁻¹s⁻¹) | Catalase Activity (molecules H₂O₂/min/molecule) | Peroxynitrite Decomposition |
---|---|---|---|
Native CuZn-SOD | 2 × 10⁹ | Not applicable | Minimal |
Native Catalase | Not applicable | ~5 × 10⁶ | Minimal |
EUK-134 | 1.5 × 10⁹ | 2.8 × 10³ | Significant (k~2~ = 1.3 × 10⁵ M⁻¹s⁻¹) |
First-gen Mn-Salen (EUK-8) | 4.3 × 10⁷ | 1.1 × 10³ | Moderate |
MnPorphyrin (MnTE-2-PyP) | 3.3 × 10⁷ | Negligible | Limited |
EUK-134 has demonstrated therapeutic potential across diverse disease models characterized by oxidative stress, functioning through three primary mechanisms: direct ROS scavenging, inhibition of redox-sensitive signaling pathways, and preservation of mitochondrial integrity.
Neurodegenerative Protection: In rodent kainate-induced excitotoxicity models, EUK-134 pretreatment (10 mg/kg) reduced hippocampal neuronal death by >60% and suppressed biomarkers of oxidative damage, including protein nitration (3-nitrotyrosine) and lipid peroxidation. This correlated with attenuated activation of stress-responsive transcription factors AP-1 and NF-κB, and reduced caspase-mediated spectrin proteolysis—indicating interruption of both oxidative and apoptotic cascades [2]. Notably, EUK-134 achieved neuroprotection without altering seizure duration or latency, confirming its effects were specifically mediated through redox modulation rather than receptor blockade [2] [7].
Cutaneous Photoprotection: Human skin experiences seasonal antioxidant depletion, with catalase activity declining >50% in summer while SOD remains stable. This imbalance permits H₂O₂ accumulation and lipid peroxidation, generating squalene monohydroperoxide (SqOOH) in sebum. Topical EUK-134 (0.1–1.0%) applied before UVA exposure reduced SqOOH formation by 40–80% in a dose-dependent manner by maintaining the SOD-catalase functional coupling absent in sun-exposed skin [3] [8]. In primary human keratinocytes, EUK-134 pretreatment inhibited UVB-induced p53 accumulation and phosphorylation by suppressing MAPK pathway activation (ERK, JNK, p38), demonstrating its ability to intercept membrane damage-initiated signaling cascades [3].
Metabolic and Age-Related Applications: In C. elegans models, EUK-134 compensated for genetic SOD/CAT deficiencies (strains GA480 and LB90), restoring normal lifespan and motility when combined with electrotactic exercise. Treated worms exhibited enhanced resistance to H₂O₂-induced stress, with sod-3::GFP reporter assays confirming induction of endogenous antioxidant pathways—suggesting EUK-134 may amplify physiological redox-regulatory mechanisms beyond direct scavenging [4] [5]. This "para-hormesis effect"—where catalytic antioxidants mitigate acute oxidative stress while upregulating endogenous defenses—represents a paradigm distinct from traditional stoichiometric antioxidants [4] [6].
Table 3: Demonstrated Therapeutic Effects of EUK-134 in Preclinical Models
Pathology Model | Key Findings | Proposed Mechanism | Reference |
---|---|---|---|
Kainate-induced seizures (Rat) | ↓ Neuronal death (60%), ↓ protein nitration, ↓ AP-1/NF-κB activation | Scavenging of ONOO⁻ and •OH; inhibition of ROS-mediated signaling | [2] |
UVB skin damage (Human keratinocytes) | ↓ p53 accumulation (45-70%), ↓ MAPK activation, ↑ cell survival | Prevention of membrane lipid peroxidation; interruption of stress kinase signaling | [3] |
Seasonal skin oxidative stress (Human) | ↓ Squalene hydroperoxides (40-80%) | Catalatic removal of H₂O₂ preventing lipid peroxidation | [8] |
SOD-deficient C. elegans (GA480) | Normalized lifespan, ↑ motility, ↑ stress resistance | Catalytic O₂•⁻/H₂O₂ neutralization; induction of sod-3 expression | [4] [5] |
Focal cerebral ischemia (Rat) | ↓ Infarct volume (52%), improved synaptic function | Mitochondrial protection; reduced •OH generation via Fenton chemistry prevention | [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7